(2-Methoxyphenyl)(diphenyl)sulfanylidene-lambda~5~-phosphane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxypropyl-beta-cyclodextrin is synthesized by reacting beta-cyclodextrin with propylene oxide under alkaline conditions. The reaction typically involves dissolving beta-cyclodextrin in an aqueous solution of sodium hydroxide, followed by the addition of propylene oxide. The mixture is then stirred at elevated temperatures until the reaction is complete. The product is purified by precipitation and drying .
Industrial Production Methods
In industrial settings, the production of hydroxypropyl-beta-cyclodextrin follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as ultrafiltration and spray drying, are common in industrial production to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions
Hydroxypropyl-beta-cyclodextrin primarily undergoes substitution reactions due to the presence of hydroxyl groups. These reactions can occur under various conditions, including acidic or basic environments.
Common Reagents and Conditions
Oxidation: Hydroxypropyl-beta-cyclodextrin can be oxidized using reagents like sodium periodate, which selectively oxidizes the hydroxyl groups to form aldehyde groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, which reduces aldehyde groups back to hydroxyl groups.
Major Products Formed
The major products formed from these reactions include various derivatives of hydroxypropyl-beta-cyclodextrin, such as esters, ethers, and oxidized forms. These derivatives can have different solubility and stability profiles, making them useful for specific applications .
Scientific Research Applications
Hydroxypropyl-beta-cyclodextrin has a wide range of applications in scientific research:
Chemistry: It is used as a solubilizing agent for hydrophobic compounds, facilitating their use in aqueous environments.
Biology: In cell culture studies, hydroxypropyl-beta-cyclodextrin is used to remove cholesterol from cell membranes, aiding in the study of membrane dynamics and cholesterol metabolism.
Medicine: It is employed in drug formulations to enhance the bioavailability of poorly soluble drugs.
Industry: In the food industry, it is used as a stabilizer and solubilizer for flavors and fragrances.
Mechanism of Action
Hydroxypropyl-beta-cyclodextrin exerts its effects through molecular encapsulation. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic drug molecules, while the hydrophilic exterior enhances their solubility in aqueous environments. This encapsulation improves the stability and bioavailability of the drugs. The molecular targets and pathways involved include the formation of inclusion complexes with drug molecules, which protect them from degradation and enhance their absorption in the body .
Comparison with Similar Compounds
Hydroxypropyl-beta-cyclodextrin is unique among cyclodextrins due to its modified structure, which provides enhanced solubility and stability compared to unmodified beta-cyclodextrin. Similar compounds include:
Methyl-beta-cyclodextrin: Known for its ability to extract cholesterol from cell membranes, but with different solubility and stability profiles.
Sulfobutylether-beta-cyclodextrin: Another modified cyclodextrin with improved solubility and reduced toxicity, often used in parenteral formulations.
Randomly methylated-beta-cyclodextrin: Offers different solubility characteristics and is used in various pharmaceutical applications.
Hydroxypropyl-beta-cyclodextrin stands out due to its balanced properties, making it suitable for a wide range of applications in pharmaceuticals, biology, and industry.
Properties
CAS No. |
60254-11-7 |
---|---|
Molecular Formula |
C19H17OPS |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(2-methoxyphenyl)-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C19H17OPS/c1-20-18-14-8-9-15-19(18)21(22,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3 |
InChI Key |
BDSNJQNDBSUNNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1P(=S)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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